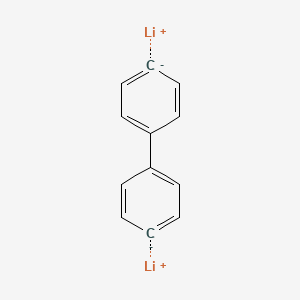
3-(Bromomethyl)-5-fluoropyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-5-fluoropyridinehydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluoropyridinehydrochloride typically involves the bromination of 5-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods: For large-scale industrial production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. Additionally, the use of environmentally friendly solvents and reagents is preferred to reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions: 3-(Bromomethyl)-5-fluoropyridinehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the bromomethyl group into a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-fluoropyridine, while reduction with sodium borohydride produces 3-methyl-5-fluoropyridine .
科学的研究の応用
3-(Bromomethyl)-5-fluoropyridinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
作用機序
The mechanism of action of 3-(Bromomethyl)-5-fluoropyridinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions .
類似化合物との比較
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group instead of a fluorine atom.
3-(Chloromethyl)-5-fluoropyridine: Contains a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 3-(Bromomethyl)-5-fluoropyridinehydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for specific interactions with biological targets and enhances the compound’s utility in various applications .
特性
分子式 |
C6H6BrClFN |
|---|---|
分子量 |
226.47 g/mol |
IUPAC名 |
3-(bromomethyl)-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
InChIキー |
PFAJAIJKKMDMPW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1F)CBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)




![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)


